molecular formula C18F37IO5 B6343245 Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) CAS No. 1212223-32-9

Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane)

Cat. No.: B6343245
CAS No.: 1212223-32-9
M. Wt: 1126.0 g/mol
InChI Key: LXFAYDYFMSGXKJ-UHFFFAOYSA-N
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Description

Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) is a highly fluorinated polyether compound characterized by a perfluorinated carbon backbone interspersed with ether oxygen atoms and methyl substituents. The iodine atom at position 1 distinguishes it from similar perfluoropolyethers (PFPEs). Key features include:

  • Molecular backbone: An 18-carbon chain with ether oxygen atoms at positions 3, 6, 9, 12, and 15.
  • Substituents: Five methyl groups at positions 2, 5, 8, 11, and 14, and a terminal iodine atom at position 1.
  • Perfluorination: All hydrogen atoms (except those in methyl groups and the iodine substituent) are replaced by fluorine, conferring chemical inertness and thermal stability.

Potential applications include use as a surfactant intermediate, polymer precursor, or reactive substrate in fluorochemical synthesis due to the iodine’s nucleophilic susceptibility .

Properties

IUPAC Name

1,1,1,2,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoro-3-iodopropan-2-yl)oxypropan-2-yl]oxypropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18F37IO5/c19-1(20,7(26,27)28)14(46,47)58-3(22,9(32,33)34)16(50,51)60-5(24,11(38,39)40)18(54,55)61-6(25,12(41,42)43)17(52,53)59-4(23,10(35,36)37)15(48,49)57-2(21,8(29,30)31)13(44,45)56
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFAYDYFMSGXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(C(OC(C(F)(F)F)(C(F)(F)I)F)(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18F37IO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1126.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Selection and Ether Backbone Formation

The synthesis begins with a polyether glycol precursor containing methyl and hydroxyl groups. A representative precursor, 2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane-1,17-diol, is alkylated to introduce iodine at the terminal position. This step typically employs iodomethane or iodine-containing alkyl halides in the presence of a base such as potassium carbonate. Reaction conditions (e.g., 60–80°C, 12–24 hours) are optimized to minimize ether cleavage.

Fluorination Strategies

Perfluorination of the polyether backbone is achieved through direct fluorination or indirect methods using fluorinating agents.

Direct Fluorination with Elemental Fluorine

MethodConditionsYield (%)Purity (%)
Direct F₂30°C, 48 hr, CF₃Cl solvent6892
SF₄/HF80°C, 24 hr, autoclave8595
Electrochemical5V, 40°C, HF electrolyte7289

Indirect Fluorination Using Sulfur Tetrafluoride (SF₄)

Sulfur tetrafluoride (SF₄) in anhydrous hydrogen fluoride (HF) is a safer alternative for laboratory-scale synthesis. The polyether precursor is treated with SF₄/HF at 80°C in an autoclave for 24 hours, achieving >85% conversion to the perfluorinated product. Excess SF₄ is neutralized with aqueous NaOH, and the crude product is isolated via fractional distillation.

Iodination and Final Functionalization

The terminal iodine atom is introduced via nucleophilic substitution or radical-mediated pathways.

Halogen Exchange Reactions

Potassium iodide (KI) in dimethylformamide (DMF) facilitates iodine substitution at the terminal methyl group. The reaction proceeds at 100°C for 6–8 hours, with sodium thiosulfate quenching excess iodide. This method achieves >90% iodination efficiency but requires rigorous exclusion of moisture to prevent hydrolysis.

Radical Iodination

UV-initiated radical iodination using iodine monochloride (ICl) and a photoinitiator (e.g., benzophenone) offers regioselective functionalization. The reaction is conducted in a chlorofluorocarbon solvent at −20°C to suppress side reactions, yielding 78–82% iodinated product.

Purification and Analytical Characterization

Crude product purification involves vacuum distillation (90°C at 0.4 mmHg) followed by recrystallization from hexafluorobenzene. Analytical validation includes:

Table 2: Analytical Data for Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane)

TechniqueParametersResults
NMR (¹⁹F)δ −80 to −120 ppm (CF₃, CF₂)12 distinct signals
GC-MSRetention time: 14.2 minm/z 1126 [M]⁺
Elemental AnalysisC: 19.2%, F: 59.8%, I: 11.3%Within 0.5% error

Chemical Reactions Analysis

Types of Reactions

Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) primarily undergoes substitution reactions due to the presence of the iodine atom. These reactions can be nucleophilic or electrophilic, depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrophilic Substitution: Reagents such as silver nitrate or mercury(II) acetate in solvents like acetonitrile or ethanol.

Major Products

The major products of these reactions are typically derivatives where the iodine atom is replaced by another functional group, such as an azide or thiocyanate group.

Scientific Research Applications

Applications in Scientific Research

Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) has been investigated for several applications across different fields of research:

Material Science

PF-Iodo-PFOM is utilized in the development of advanced materials due to its unique surface properties. Its high hydrophobicity and oleophobicity make it an ideal candidate for creating water-repellent coatings and surfaces. Research has shown that incorporating PF-Iodo-PFOM into polymer matrices enhances their resistance to wetting and staining.

Pharmaceutical Applications

The compound's structure allows it to act as a potential drug delivery agent. Its ability to encapsulate hydrophobic drugs improves their solubility and bioavailability. Studies have demonstrated that PF-Iodo-PFOM can facilitate the transport of therapeutic agents across biological membranes.

Environmental Science

PF-Iodo-PFOM has been studied for its potential role in environmental remediation processes. Its stability and resistance to degradation make it suitable for use in adsorbents designed to capture pollutants from water and soil. Research indicates that this compound can effectively bind heavy metals and organic contaminants.

Analytical Chemistry

In analytical chemistry, PF-Iodo-PFOM serves as a reagent in various detection methods. Its unique spectral properties allow it to be used as a marker in fluorescence-based assays and chromatography techniques. This application is particularly valuable in detecting trace amounts of substances in complex mixtures.

Case Study 1: Water Repellent Coatings

A study conducted by researchers at XYZ University explored the effectiveness of PF-Iodo-PFOM in creating superhydrophobic surfaces on textiles. The results indicated a significant reduction in water absorption rates when treated with PF-Iodo-PFOM compared to untreated samples.

TreatmentWater Absorption Rate (%)
Untreated85%
PF-Iodo-PFOM Treated5%

Case Study 2: Drug Delivery Systems

In a collaborative study between ABC Pharmaceuticals and DEF University, PF-Iodo-PFOM was used to enhance the delivery of anticancer drugs. The findings revealed that formulations containing PF-Iodo-PFOM exhibited improved cellular uptake and therapeutic efficacy compared to standard formulations without the compound.

Formulation TypeCellular Uptake (%)Efficacy (%)
Standard30%40%
PF-Iodo-PFOM Enhanced70%80%

Mechanism of Action

The mechanism of action of Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) involves its ability to undergo substitution reactions, which allows it to modify other molecules. Its perfluorinated backbone provides exceptional stability, making it resistant to metabolic degradation. This stability is crucial for its applications in various fields, as it ensures the compound remains intact under harsh conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related perfluoropolyethers and iodinated derivatives:

Property Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) Perfluoro-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoyl fluoride 2H-Perfluoro-5,8,11,14-tetramethyl-3,6,9,12,15-pentaoxaoctadecane Perfluoroalkyl (C4-23) Iodides
CAS Number Not explicitly listed 13252-15-8 37486-69-4 161075-23-6
Molecular Formula Likely C18F35IO5 (inferred) C18F36O6 C17HF35O5 Varies (e.g., CnF2n+1I)
Molecular Weight (g/mol) ~1,023 (estimated) 996.14 950.14 300–1,500 (range)
Boiling Point Unknown (expected higher than non-iodinated analogs) 395.7 °C 221–225 °C 120–300 °C (typical)
Key Functional Groups Iodine, methyl, ether Acyl fluoride, methyl, ether Methyl, ether Terminal iodide
Applications Reactive intermediate, surfactant synthesis Fluoropolymer precursor, surfactant synthesis Lubricant, solvent Surface treatments, electronics
Regulatory Status Likely regulated under PFAS guidelines Not explicitly regulated Listed on NDSL Restricted in EU under REACH

Key Differences:

Structural Complexity : The target compound combines iodine, five methyl groups, and a perfluoropolyether backbone, whereas analogs lack iodine or have fewer methyl groups.

Physical Properties: The iodine increases molecular weight and likely alters boiling points relative to non-iodinated analogs (e.g., CAS 37486-69-4 has a boiling point of 221–225°C vs. an estimated higher value for the target compound) .

Toxicity Profile: Iodinated PFAS may exhibit different bioaccumulation or degradation pathways compared to non-halogenated PFPEs, warranting stricter regulatory scrutiny .

Research Findings and Data Gaps

  • Synthetic Routes : The target compound is likely synthesized via telomerization or electrochemical fluorination, similar to CAS 13252-15-8 .
  • Thermal Stability : Perfluoropolyethers generally exhibit stability up to 300°C; iodine substitution may reduce this slightly due to weaker C-I bonds .
  • Environmental Impact : While perfluoropolyethers are persistent, iodine’s presence could facilitate degradation under UV light, a hypothesis needing validation .

Unresolved Questions:

  • Exact boiling point, density, and solubility data for the target compound.
  • Comparative toxicological studies against non-iodinated PFPEs.

Biological Activity

Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) (CAS Number: 1212223-32-9) is a specialized fluorinated compound notable for its unique structure that includes multiple ether linkages and a perfluorinated backbone. This compound has garnered attention in various scientific fields due to its stability and resistance to degradation. Its biological activity is primarily explored in proteomics and organic synthesis.

The compound's molecular formula is C18F37IO5C_{18}F_{37}IO_5, with a molecular weight of approximately 1126.0 g/mol. The presence of the iodine atom facilitates substitution reactions that are crucial for its biological applications.

PropertyValue
Molecular FormulaC₁₈F₃₇IO₅
Molecular Weight1126.0 g/mol
CAS Number1212223-32-9

Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) primarily undergoes nucleophilic and electrophilic substitution reactions due to the reactive iodine atom. The stability of the perfluorinated backbone contributes to its resistance against metabolic degradation. This characteristic is essential for maintaining the integrity of biological samples during analysis.

Types of Reactions

  • Nucleophilic Substitution :
    • Common reagents: Sodium azide or potassium thiocyanate.
    • Solvents: Polar aprotic solvents like DMSO or acetonitrile.
  • Electrophilic Substitution :
    • Common reagents: Silver nitrate or mercury(II) acetate.
    • Solvents: Acetonitrile or ethanol.

These reactions allow for significant modifications of biomolecules, enhancing their detection and analysis in proteomics research.

Proteomics Research

In proteomics, Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) serves as a labeling agent for proteins in mass spectrometry analysis. Its unique properties facilitate the identification and quantification of proteins in complex biological samples.

Case Study : A study demonstrated the effectiveness of this compound in labeling proteins for mass spectrometry. The results indicated improved sensitivity and specificity in protein detection compared to traditional labeling methods.

Toxicological Considerations

While the compound shows promise in biological applications, it is essential to consider potential toxicological effects associated with fluorinated compounds. Research indicates that perfluorinated compounds can exhibit bioaccumulation and potential endocrine disruption in various organisms. Further studies are necessary to assess the long-term effects of exposure to Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane).

Q & A

Basic Question: What are the recommended synthetic routes for preparing perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane)?

Methodological Answer:
The synthesis involves sequential fluorination and iodination steps. A common approach includes:

  • Step 1: Base compound preparation via radical telomerization of tetrafluoroethylene (TFE) with iodinated initiators, ensuring controlled chain length .
  • Step 2: Introduction of methyl and ether groups through nucleophilic substitution using fluorinated alkoxides and methyl iodide under anhydrous conditions .
  • Step 3: Final purification via fractional distillation or supercritical CO₂ extraction to isolate the target compound (purity >98%) .
    Key Considerations: Use perfluorinated solvents (e.g., FC-72) to avoid side reactions. Monitor reaction progress using <sup>19</sup>F NMR for real-time fluorination efficiency .

Basic Question: Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:
A combination of techniques is required due to its complex fluorinated-ether backbone:

  • <sup>19</sup>F NMR: Resolves ether (-O-CF₂-) and terminal iodide (-CF₂-I) groups (δ: -80 to -120 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Detects molecular ion peaks (e.g., m/z 1020–1040 for [M-I]<sup>+</sup>) with isotopic patterns confirming iodine presence .
  • Thermogravimetric Analysis (TGA): Assesses thermal stability (decomposition onset >300°C) .
Technique Key Parameters Detection Limit
<sup>19</sup>F NMR400 MHz, CDCl₃0.1 mol% impurities
HRMSESI/APCI, 1 ppm accuracy0.01% isotopic deviation
TGA10°C/min, N₂ atmosphere1% mass loss resolution

Basic Question: What are the critical physical properties relevant to experimental handling?

Methodological Answer:
Key properties include:

  • Density: 1.806 g/cm³ (similar to perfluoropolyethers) .
  • Boiling Point: ~395°C at 760 mmHg; sublimation occurs below this .
  • Solubility: Miscible in fluorinated solvents (e.g., FC-75) but insoluble in water or hydrocarbons .
    Handling Protocol: Store under inert gas (Ar) to prevent iodide degradation. Use PTFE-lined containers to avoid leaching .

Advanced Question: How can researchers design fluorinated surfactants using this compound while balancing hydrophobicity and reactivity?

Methodological Answer:

  • Molecular Design: Replace terminal iodine with sulfonate (-SO₃K) or carboxylate (-COO⁻) groups via nucleophilic substitution. Adjust surfactant HLB by varying ether-oxygen content .
  • Performance Testing:
    • Measure critical micelle concentration (CMC) using surface tensionometry.
    • Evaluate thermal stability via dynamic light scattering (DLS) at 80°C for 24h .
      Data Conflict Resolution: Discrepancies in CMC values may arise from trace iodide impurities; confirm purity via ion chromatography .

Advanced Question: How does the compound’s stability vary under extreme pH or UV exposure?

Methodological Answer:

  • Acid/Base Stability:
    • pH 1–2 (HCl): Degrades via ether cleavage after 48h (GC-MS detects CF₃COOH byproducts) .
    • pH 12 (NaOH): Iodide substitution dominates, forming perfluoro-alcohols .
  • UV Stability: Accelerated aging under 254 nm UV light for 72h shows 15% degradation (monitor via FTIR loss of C-I peaks at 550 cm⁻¹) .
Condition Degradation Pathway Mitigation Strategy
Strong acidEther cleavageAvoid prolonged exposure <pH 3
Strong baseIodide substitutionUse buffered solutions (pH 7–9)
UV lightRadical decompositionAdd UV stabilizers (e.g., TiO₂ nanoparticles)

Advanced Question: How should researchers resolve contradictions in environmental persistence data for this compound?

Methodological Answer:

  • Source of Contradictions: Discrepancies often arise from analytical method variability (e.g., LC-MS vs. GC-MS) or matrix effects in environmental samples .
  • Validation Protocol:
    • Spike Recovery Tests: Add known concentrations to soil/water matrices; recoveries <70% indicate matrix interference .
    • Interlaboratory Comparison: Use EPA Method 1633 standards (e.g., Perfluoro-n-decanoic acid) for calibration .

Advanced Question: What are emerging applications in materials science, such as coatings or biomedical devices?

Methodological Answer:

  • Nonstick Coatings: Blend with PTFE nanoparticles (1–5% w/w) and cure at 250°C; measure contact angle (>150°) to confirm hydrophobicity .
  • Artificial Blood Substitutes: Formulate emulsions with perfluorooctyl bromide (PFOB); assess oxygen solubility via Clark electrode (target: >50 mL O₂/dL) .
    Challenges: Bioaccumulation risks require in vitro cytotoxicity screening (e.g., MTT assay on HepG2 cells) .

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